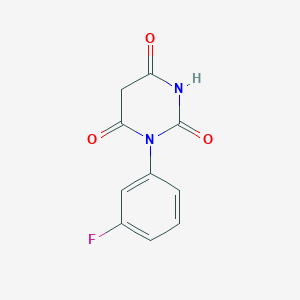
1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FPPT, is a pyrimidinetrione derivative that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of extensive investigation. In
Mécanisme D'action
The mechanism of action of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to involve the inhibition of key enzymes and receptors in the body. 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which plays a role in a range of cellular processes including cell proliferation and apoptosis. 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to modulate the activity of the GABA(A) receptor, a key neurotransmitter receptor in the brain.
Biochemical and Physiological Effects
1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers, and to protect against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is its versatility as a scaffold for drug development. 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a starting point for the development of a range of drugs targeting different biological targets. However, one limitation of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the mechanism of action of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, which could lead to the development of more potent and selective inhibitors of key enzymes and receptors. Additionally, the development of new synthesis methods for 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could improve its accessibility for research purposes.
Applications De Recherche Scientifique
1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a scaffold for the development of new drugs targeting a range of biological targets.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-6-2-1-3-7(4-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIMXOMZGDENSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641693 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




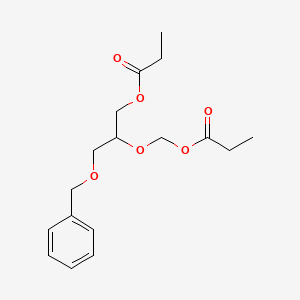
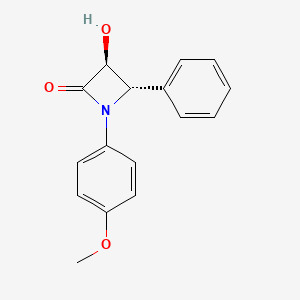

![6-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3324723.png)
![6,6-Dimethylthieno[2,3-c]furan-4(6H)-one](/img/structure/B3324728.png)

![(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B3324737.png)
![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/structure/B3324743.png)
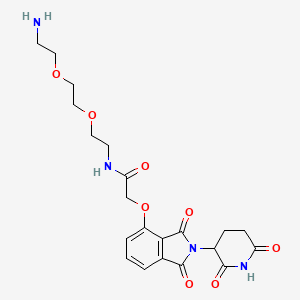

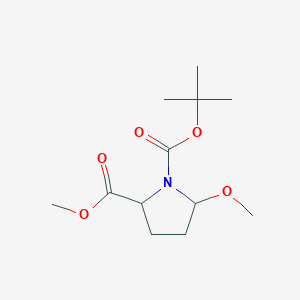
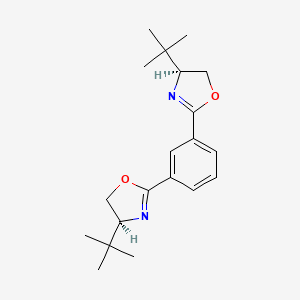
![Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3324791.png)